2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves multiple steps starting from commercially available pyrazole derivatives . One common synthetic route includes:
Formation of the pyrazole core: This step involves the reaction of pyrazole with bromoacetyl bromide in the presence of a base such as triethylamine to form 2-bromoacetylpyrazole.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo-oxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and their applications . For instance, in medicinal chemistry, its derivatives may inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can be compared with other similar compounds such as:
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid: This compound has a carboxylic acid group instead of a bromine atom, which can significantly alter its reactivity and applications.
2-bromo-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine:
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical modifications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-6-3-5-4-10-2-1-9(5)8-6/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUTDXTIYSRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=NN21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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